(E)-3-(6-Bromopyridin-2-YL)acrylic acid
Description
(E)-3-(6-Bromopyridin-2-YL)acrylic acid is a pyridine-based acrylate derivative characterized by a bromine substituent at the 6-position of the pyridine ring and an acrylic acid moiety at the 2-position. The bromine atom enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the conjugated acrylic acid group contributes to its electronic properties and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-(6-bromopyridin-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKKFIFFUTURMU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Br)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations:
- Halogenation : Bromine at the 6-position (target compound) offers distinct reactivity compared to chloro () or trifluoromethyl () groups. Bromine facilitates cross-coupling, whereas trifluoromethyl enhances metabolic stability in drug candidates.
- Functionality: Amino () or hydroxy () groups introduce hydrogen-bonding sites, impacting solubility and biological activity.
Key Observations:
- Efficiency : Photoredox catalysis () achieves higher yields (91%) compared to traditional coupling methods (65% in ).
- Purification : Silica gel chromatography is widely used for halogenated derivatives (), while flash chromatography is preferred for polar intermediates ().
Physicochemical Properties
Table 3: Physical Properties
Key Observations:
- Solubility: Amino or hydroxy groups () enhance polar solvent compatibility, whereas halogenated analogs () may require nonpolar solvents.
Research Implications
- Medicinal Chemistry : Bromine in the target compound positions it as a versatile intermediate for kinase inhibitors or PROTACs, whereas trifluoromethyl derivatives () are prioritized for CNS drugs.
- Materials Science : Conjugated acrylates with electron-withdrawing groups () could serve as organic semiconductors.
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